molecular formula C11H12O4S B1216664 Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate CAS No. 6287-88-3

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate

Cat. No.: B1216664
CAS No.: 6287-88-3
M. Wt: 240.28 g/mol
InChI Key: VXMQJUUBNSATNU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate is an organic compound with the molecular formula C11H12O4S It is a derivative of benzoic acid and contains a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate can be synthesized through a multi-step process involving the following key steps:

    Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.

    Thioester Formation: Methyl benzoate is then reacted with 2-mercaptoacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the thioester linkage.

    Methoxylation: The final step involves the methoxylation of the thioester using methanol and a base such as sodium methoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential as a prodrug, where the thioester linkage can be hydrolyzed in vivo to release the active drug.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate involves the hydrolysis of the thioester bond to release the corresponding carboxylic acid and thiol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released thiol can then participate in various biochemical pathways, including redox reactions and conjugation with other biomolecules.

Comparison with Similar Compounds

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate can be compared with other similar compounds such as:

    Methyl 2-[(2-hydroxy-2-oxoethyl)thio]benzoate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.

    Methyl 2-[(2-methoxy-2-oxoethyl)thio]propanoate: This compound has a propanoate backbone instead of a benzoate, which influences its chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMQJUUBNSATNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279263
Record name Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-88-3
Record name NSC12011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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